N-(butan-2-yl)-2-(cyanomethyl)-4-(3-methylbutyl)-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
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Description
N-(butan-2-yl)-2-(cyanomethyl)-4-(3-methylbutyl)-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a useful research compound. Its molecular formula is C21H26N6O3 and its molecular weight is 410.478. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial and Antifungal Applications
- Triazoloquinazoline derivatives have demonstrated antimicrobial activity against various bacterial and fungal strains. For instance, compounds with triazolo[4,3-a]quinazoline moieties were found to exhibit moderate to good activities against pathogens like Escherichia coli, Staphylococcus aureus, and Candida albicans (Pokhodylo et al., 2021). Additionally, novel pyrazole and pyrazolo[4,3-d]-pyrimidine derivatives, including triazolo[1,5-c]pyrimidines, showed promising antimicrobial properties (Abunada et al., 2008).
Anticancer Applications
- Several studies have focused on the anticancer potential of triazoloquinazoline derivatives. A combinatorial library of these compounds revealed potent anticancer agents, with some showing significant activity against various cancer cell lines, including lung, breast, and prostate cancers (Kovalenko et al., 2012). Another study synthesized 1,2,4-triazolo[4,3-a]-quinoline derivatives, which exhibited notable anticancer activity, particularly against human neuroblastoma and colon carcinoma cell lines (Reddy et al., 2015).
Analgesic Activity
- The synthesis and evaluation of new pyrazoles and triazoles bearing a quinazoline moiety have been reported, with selected compounds screened for analgesic activity. These studies indicate the potential of triazoloquinazoline derivatives as analgesic agents (Saad et al., 2011).
Properties
IUPAC Name |
N-butan-2-yl-2-(cyanomethyl)-4-(3-methylbutyl)-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N6O3/c1-5-14(4)23-18(28)15-6-7-16-17(12-15)27-20(24-26(11-9-22)21(27)30)25(19(16)29)10-8-13(2)3/h6-7,12-14H,5,8,10-11H2,1-4H3,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMNLOSYSAMRFEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C1=CC2=C(C=C1)C(=O)N(C3=NN(C(=O)N23)CC#N)CCC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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